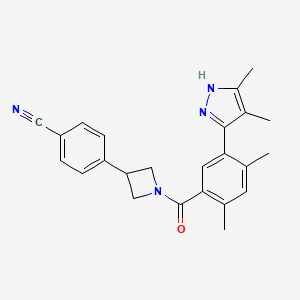
TVB-3166
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fatty acid synthase (FASN) inhibitor 1 is a compound that targets the enzyme fatty acid synthase, which is crucial for the synthesis of fatty acids. Fatty acid synthase is involved in various biological processes, including energy storage and signal transduction. Inhibiting this enzyme has significant implications in treating diseases such as cancer, non-alcoholic steatohepatitis (NASH), and metabolic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TVB-3166 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of affinity-based probes to capture native fatty acid synthase from cancer cells, followed by the design and synthesis of a FASN-specific inhibitor-based warhead . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process includes purification steps such as crystallization and chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
TVB-3166 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, TVB-3166 is used to study the synthesis and regulation of fatty acids. It helps in understanding the role of fatty acid synthase in various metabolic pathways .
Biology
In biological research, this compound is used to investigate the role of fatty acid synthase in cell growth and differentiation. It is particularly useful in studying cancer cells, where fatty acid synthase is often overexpressed .
Medicine
In medicine, this compound has shown promise in treating diseases such as cancer and NASH. It helps in reducing tumor growth and improving liver function by inhibiting fatty acid synthesis .
Industry
In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It serves as a lead compound for designing more potent and selective inhibitors .
Mecanismo De Acción
TVB-3166 exerts its effects by targeting the enzyme fatty acid synthase. It binds to the active site of the enzyme, preventing the synthesis of fatty acids. This inhibition leads to a reduction in the availability of fatty acids, which are essential for cell growth and proliferation. The molecular targets and pathways involved include the inhibition of de novo lipogenesis, reduction of inflammation, and prevention of fibrosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to TVB-3166 include:
- TVB-2640 (Denifanstat)
- This compound
- TVB-3664
- Cerulenin
- C75
- Orlistat
Uniqueness
This compound is unique in its high selectivity and potency compared to other FASN inhibitors. It has shown superior cytotoxicity and selectivity in preclinical models, making it a promising candidate for further development .
Conclusion
This compound is a potent and selective compound that targets fatty acid synthase, offering significant potential in treating various diseases. Its unique properties and diverse applications make it a valuable tool in scientific research and drug development.
Propiedades
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
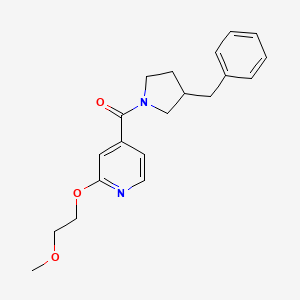
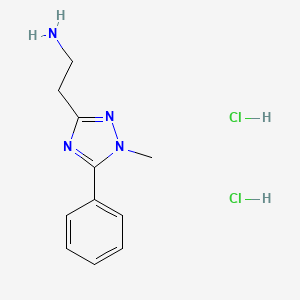
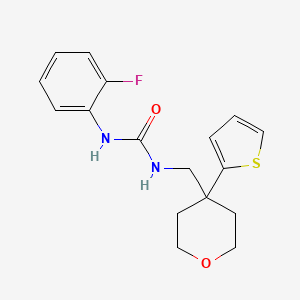
![3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline](/img/structure/B2771921.png)
![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate](/img/structure/B2771924.png)
![Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B2771925.png)
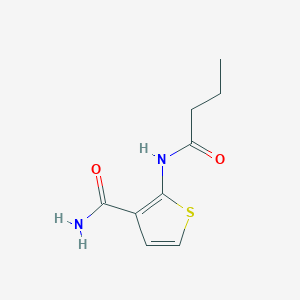
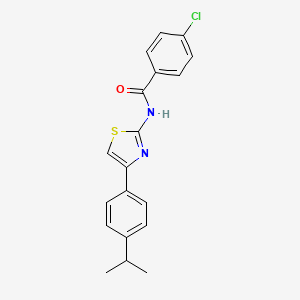
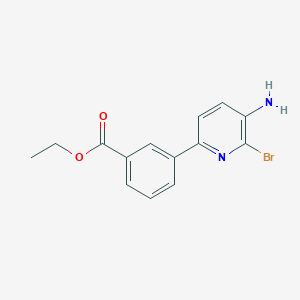
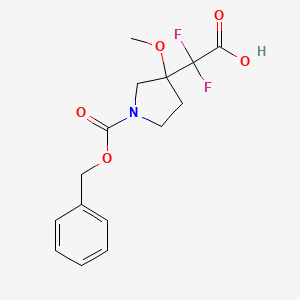
![(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2771932.png)
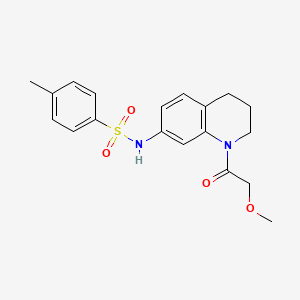
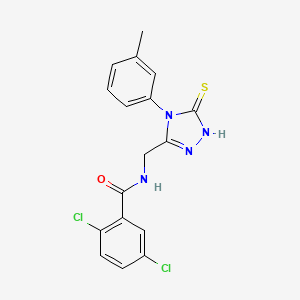
![1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2771938.png)
